

Unveiling the Molecular Architecture and Cardiovascular Impact of ORM-3819

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ORM-3819

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HELSINKI, Finland – **ORM-3819**, a novel investigational inodilator, has been characterized as a promising agent for cardiovascular conditions, with a unique dual mechanism of action that enhances cardiac contractility and promotes vasodilation. This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and associated signaling pathways of **ORM-3819**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The precise chemical structure of **ORM-3819**, while not publicly disclosed in full detail in the available scientific literature, has been a subject of investigation in preclinical studies.

Research indicates it is a novel small molecule developed by Orion Pharma. While the exact IUPAC name and SMILES string are not available in the public domain, its classification as a calcium sensitizer and a selective phosphodiesterase III (PDE III) inhibitor provides foundational insights into its molecular characteristics.

Mechanism of Action: A Dual Approach to Cardiovascular Modulation

ORM-3819 exhibits a novel mechanism of action by functioning as both a calcium sensitizer and a selective inhibitor of phosphodiesterase III (PDE III). This dual activity provides a

synergistic effect on the cardiovascular system, enhancing cardiac performance while reducing vascular resistance.

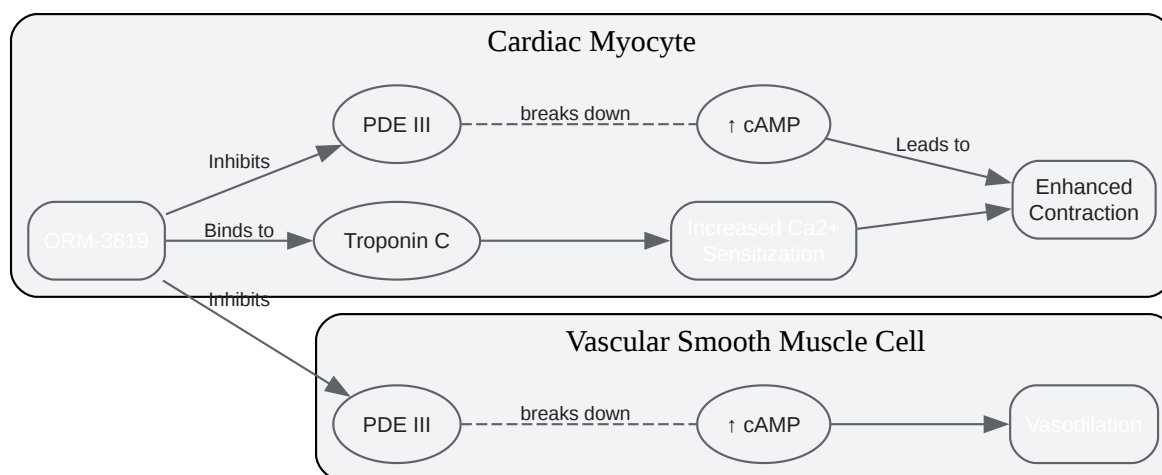
Calcium Sensitization

ORM-3819 enhances the sensitivity of the cardiac contractile apparatus to calcium ions. This action increases the force of myocardial contraction without significantly increasing intracellular calcium concentrations, a mechanism that is believed to reduce the risk of arrhythmias associated with some other inotropic agents.

Selective PDE III Inhibition

As a selective inhibitor of PDE III, **ORM-3819** prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Increased cAMP levels lead to a cascade of downstream effects, including enhanced cardiac contractility and vasodilation.

The signaling pathway for **ORM-3819**'s action can be visualized as follows:



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Signaling pathway of **ORM-3819** in cardiovascular cells.

Preclinical Pharmacological Data

Preclinical studies have demonstrated the significant cardiovascular effects of **ORM-3819**. The following table summarizes key quantitative findings from these investigations.

Parameter	Species	Model	Effect of ORM-3819	Reference
Coronary Artery Relaxation	Porcine	Isolated coronary arteries	Dose-dependent relaxation	--INVALID-LINK--
Cardiac Contractility	-	-	Increased	--INVALID-LINK--
PDE III Inhibition	-	-	Selective Inhibition	--INVALID-LINK--

Experimental Protocols

The following outlines the methodologies employed in key preclinical studies of **ORM-3819**.

Isolated Coronary Artery Relaxation Studies

Objective: To assess the direct vasodilatory effect of **ORM-3819** on vascular smooth muscle.

Methodology:

- **Tissue Preparation:** Porcine hearts were obtained, and the left anterior descending coronary arteries were dissected and cut into rings.
- **Experimental Setup:** The arterial rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
- **Contraction Induction:** Arterial rings were pre-contracted with a vasoconstrictor agent.
- **Drug Administration:** Cumulative concentrations of **ORM-3819** were added to the organ baths.

- Data Acquisition: Changes in isometric tension were recorded to quantify the degree of relaxation.

Workflow for isolated coronary artery relaxation experiments.

Inotropic Effect and PDE III Inhibition Assays

Objective: To determine the effect of **ORM-3819** on cardiac contractility and its selectivity for PDE III.

Methodology:

- Cardiac Muscle Preparation: Papillary muscles or ventricular strips were isolated from animal hearts.
- Inotropic Measurement: The muscle preparations were electrically stimulated in an organ bath, and the force of contraction was measured in the presence of varying concentrations of **ORM-3819**.
- PDE Isoenzyme Inhibition Assay: The inhibitory activity of **ORM-3819** against different phosphodiesterase isoenzymes was determined using enzymatic assays to confirm its selectivity for PDE III.

Conclusion

ORM-3819 represents a promising novel inodilator with a dual mechanism of action that offers potential therapeutic advantages for the management of cardiovascular diseases. Its ability to enhance cardiac contractility through calcium sensitization while promoting vasodilation via selective PDE III inhibition underscores its innovative profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human subjects. This technical guide provides a comprehensive overview of the currently available preclinical data on **ORM-3819** for the scientific and drug development community.

- To cite this document: BenchChem. [Unveiling the Molecular Architecture and Cardiovascular Impact of ORM-3819]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609771#what-is-the-chemical-structure-of-orm-3819\]](https://www.benchchem.com/product/b609771#what-is-the-chemical-structure-of-orm-3819)

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